
1-(4-Chlorophenyl)-alpha,2,5-trimethyl-1H-pyrrole-3-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-alpha,2,5-trimethyl-1H-pyrrole-3-acetic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the pyrrole ring, along with additional methyl groups and an acetic acid moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)-alpha,2,5-trimethyl-1H-pyrrole-3-acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with 2,5-dimethylpyrrole in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to further reactions, including acylation with acetic anhydride, to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants .
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)-alpha,2,5-trimethyl-1H-pyrrole-3-acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-alpha,2,5-trimethyl-1H-pyrrole-3-acetic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential use in drug development.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-alpha,2,5-trimethyl-1H-pyrrole-3-acetic acid can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-acetic acid: This compound lacks the additional methyl group at the alpha position, which may result in different chemical and biological properties.
1-(4-Chlorophenyl)-1H-pyrrole-3-acetic acid: This compound lacks the methyl groups at the 2 and 5 positions, which may affect its reactivity and interactions with biological targets.
1-(4-Bromophenyl)-alpha,2,5-trimethyl-1H-pyrrole-3-acetic acid: The substitution of the chlorine atom with a bromine atom may lead to differences in chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
| 42780-43-8 | |
Molekularformel |
C15H16ClNO2 |
Molekulargewicht |
277.74 g/mol |
IUPAC-Name |
2-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C15H16ClNO2/c1-9-8-14(10(2)15(18)19)11(3)17(9)13-6-4-12(16)5-7-13/h4-8,10H,1-3H3,(H,18,19) |
InChI-Schlüssel |
PFCHOUQUXDZKQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


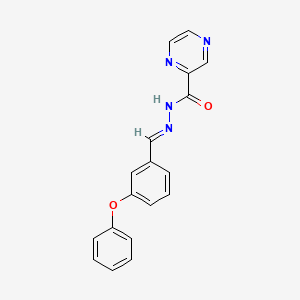
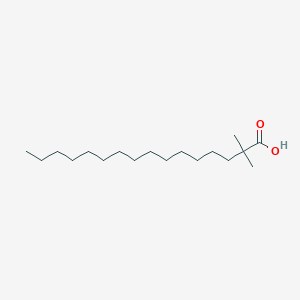
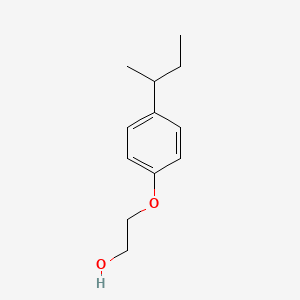
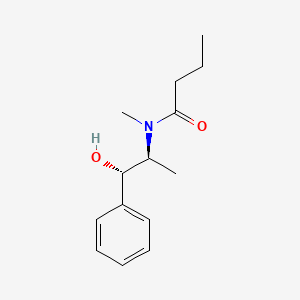
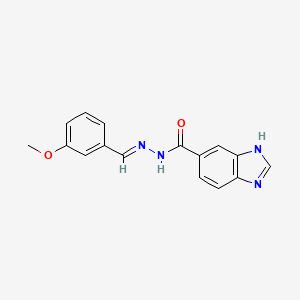


![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12000718.png)

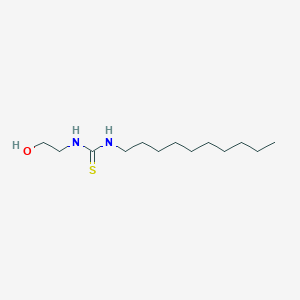

![N-(2-Hydroxycyclohexyl)-N'-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea](/img/structure/B12000726.png)
![11-Hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12000732.png)
![2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12000736.png)
